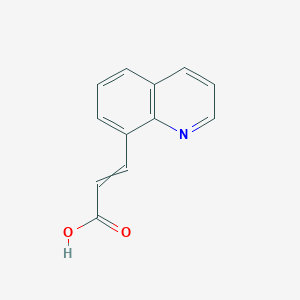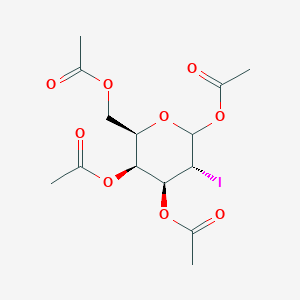
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, methoxybenzylsulfinyl, and methoxypyridinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzylsulfinyl chloride, which is then reacted with 6-methoxypyridin-3-amine under controlled conditions to form the desired acrylamide derivative. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
化学反応の分析
Types of Reactions
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, where it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the modulation of immune responses.
類似化合物との比較
Similar Compounds
- (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H16Cl2N2O4S |
|---|---|
分子量 |
415.3 g/mol |
IUPAC名 |
2,3-dichloro-3-[(4-methoxyphenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-24-13-6-3-11(4-7-13)10-26(23)16(19)15(18)17(22)21-12-5-8-14(25-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22) |
InChIキー |
SFXGKNBNDTZBEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


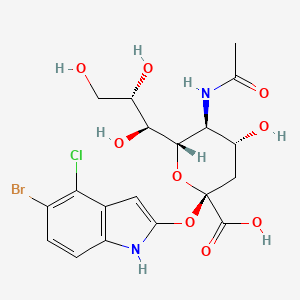
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)

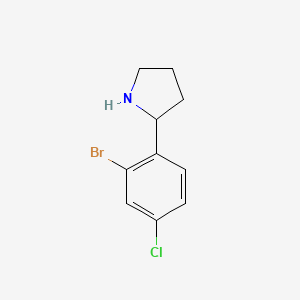
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
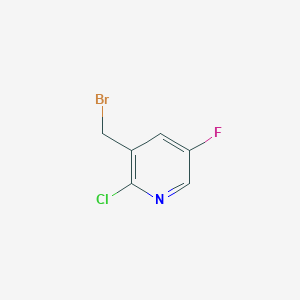
![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)

![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
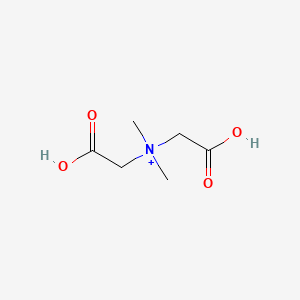
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)

